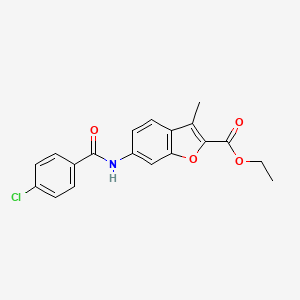

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

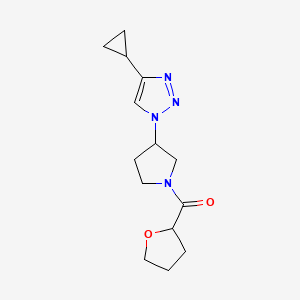

This compound is a benzofuran derivative, which is a type of aromatic organic compound. The name suggests it has a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring . It also has an ethyl ester functional group, a 4-chlorobenzamido group, and a methyl group attached to the benzofuran core .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzofuran core with an ethyl ester, a 4-chlorobenzamido group, and a methyl group attached. The positions of these groups on the benzofuran ring would be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has been evaluated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can influence blood pressure and inflammation. Inhibitors of sEH are considered promising therapeutic agents for treating hypertension and cardiovascular diseases .

Anti-inflammatory Applications

Due to its role in sEH inhibition, this compound may also have anti-inflammatory properties. sEH inhibitors can reduce the levels of pro-inflammatory eicosanoids, which are lipid compounds that contribute to the inflammatory response .

Antihypertensive Effects

By inhibiting sEH, Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate could potentially be used to develop antihypertensive drugs. sEH inhibitors have been shown to lower blood pressure in various models of hypertension .

Pain Management

sEH inhibitors have analgesic effects and can be used in pain management. This compound’s ability to inhibit sEH could make it a candidate for the development of new analgesic medications .

Vascular Health

Research suggests that sEH inhibitors can improve vascular health by increasing the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. This compound could contribute to the development of treatments for vascular diseases .

Drug Discovery and Development

The unique structure of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate allows for its use in drug discovery, particularly in the synthesis of novel pharmaceutical compounds with potential therapeutic applications .

Organic Synthesis

Material Science

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and 9) . These kinases play a crucial role in cell cycle regulation and are often implicated in cancer progression.

Mode of Action

This compound interacts with its targets, CDK6 and CDK9, by inhibiting their activity

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle, particularly the transition from G1 to S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The molecular and cellular effects of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate’s action primarily involve the inhibition of cell cycle progression. This can lead to the death of cancer cells, as they are unable to proliferate . In addition, this compound has shown good cytotoxic potential on MCF-7 and T98G cancer cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZNDZMCVMGPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile](/img/structure/B2863507.png)

![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)

![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)